5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4), which readily tautomerizes to 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic building block used in pharmaceutical synthesis and coordination chemistry. Featuring a C3-carboxylic acid, a C2-pyridone oxygen, and a C5-bromine atom, this compound serves as a trifunctional scaffold. It is primarily procured as a precursor for generating biaryl systems via transition-metal-catalyzed cross-coupling, or for synthesizing 2-chloro-5-bromonicotinic acid derivatives via direct chlorination. Its established large-scale manufacturability and stable crystalline form make it a reliable starting material for industrial medicinal chemistry and advanced materials research [1].
Substituting 5-bromo-2-hydroxynicotinic acid with its closest analogs, such as 5-chloro-2-hydroxynicotinic acid or 5-bromonicotinic acid, fundamentally alters downstream processability and reactivity. The C5-bromine is required for efficient palladium-catalyzed cross-coupling under mild conditions; substituting it with chlorine increases the activation energy required for oxidative addition, necessitating higher temperatures and specialized phosphine ligands that increase process costs. Conversely, removing the C2-hydroxyl group to use 5-bromonicotinic acid eliminates the pyridone tautomerization, stripping the molecule of a hydrogen-bonding motif necessary for target binding in drug discovery and removing the ability to generate the reactive 2-chloro intermediate for sequential functionalization [1].
In standard transition-metal-catalyzed cross-coupling workflows, the choice of halogen at the C5 position dictates the reaction kinetics and required catalyst loading. 5-Bromo-2-hydroxynicotinic acid undergoes oxidative addition with palladium(0) species faster than its 5-chloro counterpart. This allows for coupling reactions to proceed at lower temperatures (typically 60–80 °C) using standard ligands (e.g., PPh3 or dppf), whereas the 5-chloro analog typically requires elevated temperatures (>100 °C) and sterically demanding dialkylbiaryl phosphine ligands to achieve >90% conversion [1].
| Evidence Dimension | Catalyst activation and reaction temperature |
| Target Compound Data | 5-Bromo-2-hydroxynicotinic acid (Standard Pd catalysts, 60–80 °C) |
| Comparator Or Baseline | 5-Chloro-2-hydroxynicotinic acid (Requires specialized ligands, >100 °C) |
| Quantified Difference | Enables coupling at 20–40 °C lower temperatures with standard ligands |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki/Buchwald-Hartwig) |
Procuring the bromo-derivative lowers catalyst costs and simplifies process scale-up by avoiding harsh thermal conditions and proprietary ligands.
5-Bromo-2-hydroxynicotinic acid is a direct starting material for synthesizing 2-chloro-5-bromonicotinic acid derivatives, which are intermediates for sequential, site-selective functionalization. Treatment of 5-bromo-2-hydroxynicotinic acid with thionyl chloride (SOCl2) converts the C2-hydroxyl group to a chloride, simultaneously forming the acid chloride. Attempting to achieve this specific 2-chloro-5-bromo substitution pattern starting from 5-bromonicotinic acid requires directed ortho-metalation or N-oxide rearrangement strategies, whereas the 2-hydroxy starting material provides a direct, high-yield (>80%) route to the desired scaffold in a single operational step [1].
| Evidence Dimension | Yield and step-economy for 2-chloro-5-bromo functionalization |
| Target Compound Data | 5-Bromo-2-hydroxynicotinic acid (Direct chlorination, >80% yield, 1 step) |
| Comparator Or Baseline | 5-Bromonicotinic acid (Multi-step N-oxide rearrangement, <40% overall yield) |
| Quantified Difference | >40% higher yield and elimination of 2-3 synthetic steps |
| Conditions | Refluxing SOCl2/POCl3 vs. standard N-oxidation/chlorination sequences |
Direct procurement of the 2-hydroxy compound reduces the time, reagent cost, and waste associated with synthesizing 2,5-disubstituted pyridine building blocks.
The commercial viability of a building block depends on its scalable synthesis. 5-Bromo-2-hydroxynicotinic acid can be synthesized on a multi-kilogram scale via the direct bromination of 2-hydroxynicotinic acid using sodium hypobromite. This method avoids the use of hazardous elemental bromine (Br2) in large quantities, which is required for the halogenation of unactivated pyridines. The presence of the electron-donating 2-hydroxyl group activates the C5 position, allowing the bromination to proceed in aqueous media at 50 °C, ensuring a consistent, high-purity (>98%) product profile suitable for downstream pharmaceutical manufacturing .
| Evidence Dimension | Halogenation safety and scalability |
| Target Compound Data | 5-Bromo-2-hydroxynicotinic acid (Aqueous NaOBr, high scalability) |
| Comparator Or Baseline | Unactivated pyridines (Require Br2/fuming H2SO4 or harsh conditions) |
| Quantified Difference | Eliminates the need for hazardous elemental Br2 handling at scale |
| Conditions | Industrial-scale electrophilic aromatic bromination |
The scalable manufacturing route ensures a stable, cost-effective supply chain with high batch-to-batch reproducibility for industrial buyers.
The pyridone motif derived from the 2-hydroxy group serves as a hydrogen-bond donor/acceptor pair, mimicking natural nucleobases. It is a starting material for developing BET bromodomain inhibitors and GAK (cyclin G-associated kinase) inhibitors, where the C5-bromine allows for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling [1].
For workflows requiring orthogonal reactivity, this compound is routinely converted to 2-chloro-5-bromonicotinic acid using thionyl chloride. This enables nucleophilic aromatic substitution (SNAr) at the highly electrophilic C2 position followed by palladium-catalyzed cross-coupling at the C5 position, facilitating the generation of di-substituted compound libraries [2].
The combination of the carboxylic acid and the adjacent pyridone oxygen creates a bidentate chelating site for transition metals. It is procured for the synthesis of metal-organic frameworks (MOFs) and discrete metal complexes where the C5-bromine can be used for post-synthetic modification or to tune the electronic properties of the ligand framework [3].
Irritant